5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetraiodide is a complex porphyrin compound characterized by its unique structure and properties. It is known for its application in photodynamic therapy and as a photosensitizer in biological systems. The compound is classified as a cationic porphyrin due to the presence of four 1-methylpyridinium groups that confer positive charges.
This compound can be sourced from various chemical suppliers and is often used in research settings. It falls under the category of porphyrins, which are cyclic compounds containing four pyrrole rings interconnected by methine bridges. The specific classification of this compound is as a tetraiodide salt, indicating it contains four iodide ions that balance the charge of the tetracationic porphyrin.
The synthesis of 5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrin tetraiodide typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and molecular weight.
The molecular formula for 5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrin tetraiodide is . The structure consists of a central porphyrin ring with four 1-methylpyridinium groups attached at the meso positions.
5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetraiodide can participate in various chemical reactions:
The efficiency of these reactions can be influenced by factors such as solvent polarity and pH levels.
The mechanism of action for 5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrin tetraiodide primarily involves:
Studies have shown that this compound effectively photosensitizes various types of bacteria and cancer cells under specific light conditions.
Relevant data include its absorption spectrum which shows significant peaks in the visible region, indicating its potential use in photodynamic applications .
5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetraiodide has several scientific applications:
Quaternization of pyridyl nitrogen atoms is essential for conferring water solubility and biological activity to porphyrins. The title compound is synthesized by reacting meso-tetra(4-pyridyl)porphyrin with excess methyl iodide in anhydrous dimethylformamide (DMF) under inert atmosphere. This reaction achieves near-quantitative quaternization within 24–48 hours at 80°C, yielding the tetracationic porphyrin core [4] [9]. Alternative alkylating agents like methyl p-toluenesulfonate produce derivatives with distinct counterions, significantly impacting solubility and crystallinity. The quaternization efficiency exceeds 95%, confirmed by 1H NMR spectroscopy through the downfield shift of pyridyl proton signals (from δ 8.21 ppm to δ 9.06 ppm) and emergence of methyl group peaks at δ 4.5–5.0 ppm [6] [9]. The tetracationic nature (formally +4 charge) enhances cellular uptake and interaction with negatively charged microbial membranes, forming the basis for its photosensitizing activity [5] [7].
Table 1: Quaternizing Agents and Properties of Resulting Porphyrins
Quaternizing Agent | Counterion | Solubility (Water) | Key Applications |
---|---|---|---|
Methyl iodide | I⁻ | >50 mM | Antimicrobial PDT, Crystal Studies |
Methyl p-toluenesulfonate | Tosylate⁻ | 50 mM | DNA interaction, Nanocomposites |
Methyl triflate | Triflate⁻ | >100 mM | High-purity electrochemical studies |
Iodide anions serve dual roles in the title compound: charge balance and solubility enhancement. The tetraiodide salt crystallizes as C₄₄H₃₈N₈⁴⁺·4I⁻·4H₂O, with X-ray diffraction confirming iodide ions occupying specific sites around the porphyrin cation. The asymmetric unit contains two half-porphyrin cations (completed by inversion symmetry), four iodides, and four water molecules—two fully occupied and four at 50% occupancy [1] [2]. The iodide ions engage in weak C─H···I⁻ interactions (3.299–3.844 Å) and hydrogen bonding with water molecules (O─H···I⁻ = 2.721–2.793 Å), enhancing crystal stability [1]. Compared to chloride or tosylate salts, the tetraiodide form exhibits superior photostability due to iodide’s lower nucleophilicity, reducing unwanted nucleophilic degradation. Solubility in aqueous systems exceeds 50 mM, critical for biological applications [3] [6]. The large iodide radius (2.20 Å) facilitates favorable crystal packing with π-stacked porphyrin columns (centroid-centroid distance = 3.762 Å) along the b-axis, creating 1D channels housing disordered water clusters [1] [5].
Structural modifications amplify the biological efficacy of the parent porphyrin. Key strategies include:
Table 2: Bioactivity Enhancement via Post-Synthetic Modifications
Modification | Biological System | Efficacy Gain | Mechanism |
---|---|---|---|
C12 alkyl chain addition | Plasmodium falciparum | 1.5× higher singlet oxygen yield | Enhanced lipid membrane penetration |
Antibiotic conjugation | Staphylococcus aureus | 8-log reduction (vs. 4-log for porphyrin alone) | Synergistic bacterial membrane rupture |
SWNT nanocomposite | Cancer cells (in vitro) | 3× prolonged ROS generation | Prevention of self-aggregation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7